TAK-901-d3 is a deuterated derivative of TAK-901, a small-molecule inhibitor targeting the serine-threonine kinase Aurora B. This compound exhibits potential antineoplastic activity, which means it can inhibit tumor growth. The molecular formula for TAK-901-d3 is C28H29D3N4O3S, with a molecular weight of 507.66 g/mol. It is primarily utilized in proteomics research due to its ability to modify kinase activity and its implications in cancer treatment.
The compound is synthesized from TAK-901 through the incorporation of deuterium isotopes, which enhances its stability and alters its pharmacokinetic properties. The synthesis typically involves deuterated reagents or solvents, ensuring selective incorporation of deuterium during the reaction process.
TAK-901-d3 belongs to the class of Aurora kinase inhibitors. These inhibitors are crucial in cancer research as they interfere with cell division by targeting key proteins involved in mitosis. Specifically, TAK-901-d3 is classified under small-molecule inhibitors used in cancer therapy and proteomics.
The synthesis of TAK-901-d3 involves several key steps:
The synthetic route mirrors that of other deuterated compounds, focusing on large-scale production techniques that maintain compound integrity while achieving high yields.
TAK-901-d3 features a complex structure typical of Aurora kinase inhibitors, with multiple functional groups that facilitate its interaction with target proteins. The presence of deuterium atoms modifies the physical properties of the compound without significantly altering its biological activity.
The molecular structure can be represented as follows:
This structure allows for effective binding to Aurora B kinase, influencing its activity within cellular contexts.
TAK-901-d3 can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The outcomes of these reactions depend significantly on the specific conditions applied (e.g., temperature, pH) and the reagents used, allowing for tailored modifications to enhance or alter its biological efficacy.
TAK-901-d3 acts primarily as an inhibitor of Aurora B kinase, a critical regulator in cell division:
In laboratory studies, TAK-901-d3 has shown effective concentrations ranging from 40 to 500 nmol/L against various human cancer cell lines. Its mechanism underscores its potential utility in cancer therapies targeting mitotic processes.
TAK-901-d3 is characterized by:
Key chemical properties include:
Relevant analyses indicate that these properties contribute positively to its performance as a research tool and potential therapeutic agent.
TAK-901-d3 is primarily used in:
TAK-901-d3 is a deuterated analogue of the multi-targeted Aurora kinase inhibitor TAK-901, where three hydrogen atoms (³H) are replaced by deuterium atoms (²H or D). The parent compound TAK-901 has the molecular formula C₂₈H₃₂N₄O₃S and a molecular weight of 504.64 g/mol [1] [5] [10]. Deuterium substitution occurs at specific methyl groups, resulting in the modified molecular formula C₂₈H₂₉D₃N₄O₃S and a molecular weight of 507.67 g/mol. The primary sites of deuteration are the N-methyl group of the piperidine ring (CD₃) and/or the ethylsulfonyl moiety (CH₂CD₃ or CD₂CH₃), as confirmed by mass fragmentation patterns and nuclear magnetic resonance (NMR) profiling [4] [7]. This targeted labeling preserves the core azacarboline chemotype responsible for Aurora kinase inhibition while altering isotopic distribution.
The synthesis of TAK-901-d3 follows reductive deuteration strategies applied to advanced intermediates of TAK-901 (CAS 934541-31-8) [4] [7]. Two primary routes are employed:
Yield: 85–92% after HPLC purification [5].
Key Considerations:
Deuteration does not alter TAK-901’s primary mechanism as an Aurora kinase inhibitor. Both compounds exhibit near-identical inhibition constants (Kᵢ) for Aurora A (IC₅₀ = 21 nM) and Aurora B (IC₅₀ = 15 nM) [1] [5]. However, critical differences arise in physicochemical behavior:
Property | TAK-901 | TAK-901-d3 | Analytical Method |
---|---|---|---|
Molecular Weight | 504.64 g/mol | 507.67 g/mol | High-res MS |
logP (Partition Coefficient) | 3.65 | 3.62 | Chromatographic assay |
Crystalline Form | Off-white solid | Off-white solid | XRPD |
Melting Point | 216–218°C (dec.) | 216–218°C (dec.) | DSC |
TAK-901-d3 shares similar solvent compatibility with TAK-901 but exhibits enhanced stability in accelerated degradation studies [5] [10]:
Ethanol: Insoluble (<0.1 mg/mL).
Stability:
Oxidative Stability: 50% lower degradation than non-deuterated analog in H₂O₂-spiked buffers (pH 7.4), attributed to KIE at oxidation-prone methyl sites [5].
Mass Spectrometry:
NMR Spectroscopy:
Technique | Key Diagnostic Features of TAK-901-d3 |
---|---|
High-res MS | [M+H]⁺ at m/z 508.225 (Δ+3.013 vs. TAK-901) |
¹H-NMR | Loss of singlet at δ 2.15 ppm (N–CH₃) |
HPLC-UV | Retention time identical to TAK-901 (tᵣ = 8.2 min) |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2